2-ethynyl-N-methylaniline

Catalog No.
S14013452
CAS No.
923270-57-9
M.F
C9H9N
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethynyl-N-methylaniline

CAS Number

923270-57-9

Product Name

2-ethynyl-N-methylaniline

IUPAC Name

2-ethynyl-N-methylaniline

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C9H9N/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7,10H,2H3

InChI Key

ULLYOKZYOHMTIJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C#C

2-Ethynyl-N-methylaniline is an organic compound characterized by the presence of both an ethynyl group and a N-methyl substituent on the aniline structure. Its molecular formula is C10H9NC_{10}H_{9}N, and it features a triple bond between two carbon atoms in the ethynyl group, which contributes to its unique reactivity and properties. This compound is part of a larger class of substituted anilines, which are known for their applications in various

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic substitutions: The nitrogen atom in the amine group can act as a nucleophile, allowing for various substitution reactions with electrophiles.
  • Alkyne reactions: The ethynyl group can participate in cycloadditions, such as the copper(I)-catalyzed azide-alkyne cycloaddition, which is a powerful method for synthesizing complex organic structures.
  • Electrophilic aromatic substitution: The aromatic ring can undergo electrophilic substitution reactions, influenced by the electron-donating nature of the N-methyl group.

  • Antimicrobial activity: Some substituted anilines have shown effectiveness against various bacterial strains.
  • Anticancer properties: Certain derivatives are being investigated for their potential to inhibit tumor growth.
  • Neuroprotective effects: Some analogs have been studied for their ability to protect neuronal cells from damage.

There are several methods for synthesizing 2-ethynyl-N-methylaniline:

  • Sonogashira Coupling: This method involves coupling an aryl halide with an alkyne in the presence of a palladium catalyst and a base. For example, N-methylaniline can be reacted with an appropriate alkynyl halide.
  • Direct Ethynylation: Another approach involves the direct ethynylation of N-methylaniline using ethynylating agents like sodium acetylide under basic conditions.
  • Reduction and Methylation: Starting from nitroaniline derivatives, reduction followed by methylation can yield N-methyl derivatives that can be further reacted to introduce the ethynyl group.

2-Ethynyl-N-methylaniline finds applications in various fields:

  • Organic synthesis: As a building block for more complex molecules in pharmaceuticals and agrochemicals.
  • Material science: Used in the development of polymers and materials that require specific electronic or optical properties.
  • Bioconjugation: Its ethynyl group allows for click chemistry applications, facilitating the attachment of biomolecules for imaging or therapeutic purposes.

Several compounds share structural similarities with 2-ethynyl-N-methylaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
N-MethylanilineAniline derivative without ethynyl groupCommonly used as a precursor in dye synthesis
4-EthynylanilineEthynyl group at para positionExhibits different reactivity due to position change
2-AcetylanilineAcetyl group instead of ethynylDifferent reactivity due to electron-withdrawing effect
N,N-DimethylanilineTwo methyl groups on nitrogenHigher basicity compared to N-methylaniline

2-Ethynyl-N-methylaniline is unique due to its combination of an ethynyl group and a methylated nitrogen atom, which influences its reactivity profile and potential applications in organic synthesis and medicinal chemistry. Its ability to participate in click chemistry makes it particularly valuable for bioconjugation strategies.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

131.073499291 g/mol

Monoisotopic Mass

131.073499291 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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